1-Nitro-4-(pentafluoroethyl)benzene
Overview
Description
1-Nitro-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4F5NO2 It is characterized by a benzene ring substituted with a nitro group (NO2) and a pentafluoroethyl group (C2F5)
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(pentafluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-(pentafluoroethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the pentafluoroethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(pentafluoroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Amino-4-(pentafluoroethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-nitro-4-(pentafluoroethyl)benzene primarily involves its ability to undergo electrophilic and nucleophilic reactions. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The pentafluoroethyl group also influences the compound’s reactivity by stabilizing intermediates formed during reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
1-Nitro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
1-Nitro-4-(difluoromethyl)benzene: Contains a difluoromethyl group.
1-Nitro-4-(fluoromethyl)benzene: Contains a fluoromethyl group.
Uniqueness: 1-Nitro-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects compared to its analogs. This makes it particularly useful in reactions where these effects are advantageous, such as in the synthesis of fluorinated organic compounds with specific properties.
Properties
IUPAC Name |
1-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)14(15)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBQMKBXBNAKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556000 | |
Record name | 1-Nitro-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-14-8 | |
Record name | 1-Nitro-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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